molecular formula C20H24N2O5S B11594010 ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11594010
M. Wt: 404.5 g/mol
InChI Key: WPBDZYKXDKRDRA-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a fused bicyclic core with a thiazole ring condensed to a pyrimidine ring. Key structural features include:

  • C2 substitution: An ethyl group, influencing steric bulk and rotational flexibility.
  • C7 substitution: A methyl group, modulating electronic and steric properties.
  • Ester group: Ethyl carboxylate at position 6, critical for solubility and metabolic stability.

Thiazolopyrimidines are explored for antitumor, antimicrobial, and anti-inflammatory activities due to their structural mimicry of purine bases and ability to interact with biological targets like kinases and DNA .

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H24N2O5S/c1-6-15-18(23)22-17(12-8-9-13(25-4)14(10-12)26-5)16(19(24)27-7-2)11(3)21-20(22)28-15/h8-10,15,17H,6-7H2,1-5H3

InChI Key

WPBDZYKXDKRDRA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a three-component condensation reaction. This reaction includes ethyl acetoacetate, 1,3-thiazol-2-amine, and an aromatic aldehyde (in this case, 3,4-dimethoxybenzaldehyde) in isopropyl alcohol at 20°C under ultrasonic activation . The reaction conditions are designed to promote the formation of the desired thiazolopyrimidine structure efficiently.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structural features enable diverse chemical transformations:

Oxidation

The ester group (-COOEt) and sulfur-containing thiazole ring may undergo oxidation. Potential reagents include:

  • Potassium permanganate (KMnO₄) in acidic/basic conditions.

  • Hydrogen peroxide (H₂O₂) for selective oxidation of labile sites.

Reduction

The keto group (-CO-) and ester moiety are susceptible to reduction:

  • Sodium borohydride (NaBH₄) in methanol/ethanol for selective ketone reduction.

  • Lithium aluminum hydride (LiAlH₄) for ester cleavage to alcohols.

Substitution Reactions

  • Nucleophilic substitution : The ester group can react with amines or alcohols under alkaline conditions.

  • Electrophilic substitution : Methoxy groups (-OCH₃) on the phenyl ring may undergo demethylation or halogenation.

Reaction Mechanism Insights

While explicit mechanisms for this compound are not detailed in the provided sources, related thiazolo-pyrimidines suggest:

  • Multi-component cyclization : Formation of the fused ring system involves sequential condensation and cyclization steps .

  • Functional group interactions : The carboxylate ester and methoxy groups modulate solubility and reactivity, influencing reaction pathways.

Reaction Type Reagents/Conditions Outcome
OxidationKMnO₄ (acidic/basic)Oxidized derivatives (e.g., ketones)
ReductionNaBH₄ (methanol)Alcohols from ketones
SubstitutionAlcohols/amines (alkaline)Amide/ester derivatives

Biological Activity Correlation

Preliminary studies on related compounds (e.g., thiazolo-pyrimidine derivatives) indicate that structural modifications via chemical reactions directly influence biological activity. For example:

  • Anti-inflammatory properties : Linked to the fused heterocyclic core and substituent patterns.

  • Antimicrobial activity : Enhanced by functional groups that enable target binding (e.g., ester or methoxy interactions).

Limitations and Research Gaps

  • Synthesis optimization : Specific reaction conditions for this compound (e.g., catalysts, reaction times) remain unclear from available sources.

  • Mechanistic studies : Detailed spectroscopic (NMR, IR) or computational analysis of reaction pathways is lacking.

Scientific Research Applications

Biological Activities

Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been studied for various biological activities:

  • Anticancer Activity : Compounds in the thiazolo[3,2-a]pyrimidine class have shown promising anticancer effects. The specific structural features of this compound may enhance its efficacy against cancer cell lines.
    Compound NameStructural FeaturesBiological Activity
    Methyl 7-methyl-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-thiazolo[3,2-a]pyrimidineSimilar thiazolo-pyrimidine structureAnticancer
    Ethyl 5-(4-chlorophenyl)-7-methyl-thiazolo[3,2-a]pyrimidineChlorinated phenyl groupAntimicrobial
    Benzyl 5-(4-tert-butylphenyl)-7-methyl-thiazolo[3,2-a]pyrimidinetert-butyl substitutionAntifungal
  • Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth and may serve as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

  • Study on Anticancer Activity : A study published in Pharmaceuticals demonstrated that derivatives of thiazolo-pyrimidines exhibited selective cytotoxicity against various cancer cell lines. The specific modifications on the ethyl 5-(3,4-dimethoxyphenyl) moiety were found to enhance this activity significantly .
  • Molecular Docking Studies : Research involving molecular docking has indicated potential interactions between this compound and key proteins involved in cancer progression and inflammation . This suggests that it could be a valuable scaffold for drug design.

Mechanism of Action

The mechanism of action of ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is crucial for its potential use in treating hyperpigmentation.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Thiazolopyrimidine Derivatives

Compound Name C5 Substituent C2 Substituent C7 Substituent Ester Group Key Properties/Activities
Target Compound 3,4-Dimethoxyphenyl Ethyl Methyl Ethyl Antitumor potential, chiral crystallization
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl Ethyl Methyl Ethyl Halogen-π interactions, racemic crystallization
Ethyl 5-phenyl-2-(phenylhydrazono)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Phenyl Phenylhydrazono Methyl Ethyl Antifungal activity (85% yield, m.p. 130–131°C)
Methyl analog (617698-56-3) 3,4-Dimethoxyphenyl Ethyl Methyl Methyl Increased hydrophilicity vs. ethyl ester
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(dichlorophenyl-pyrazole) derivative 4-Methylphenyl Dichlorophenyl-pyrazole Methyl Ethyl Bulkier C2 substituent, enhanced steric hindrance

Key Observations:

C5 Aromatic Substituents: Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) improve lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., 4-bromo in ). Bromine’s electronegativity favors halogen-π interactions in crystal packing, whereas methoxy groups may engage in hydrogen bonding . Antifungal activity in phenylhydrazono derivatives (e.g., ) suggests that electron-deficient C2 substituents enhance bioactivity, while the target compound’s ethyl group may prioritize metabolic stability.

C2 Substituents :

  • Bulky groups (e.g., dichlorophenyl-pyrazole in ) hinder molecular rotation, affecting binding to enzymatic pockets. The target compound’s ethyl group balances flexibility and steric effects.

Biological Activity

Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound characterized by a thiazolo-pyrimidine framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O5SC_{25}H_{24}N_{2}O_{5}S with a molecular weight of 464.53 g/mol. The structure features multiple functional groups, including methoxy groups and an ethyl substituent, which are believed to contribute to its biological activity.

Anti-inflammatory Properties

Preliminary studies have indicated that this compound exhibits significant anti-inflammatory effects. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has shown promising results as an antimicrobial agent. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in disrupting microbial cell walls and inhibiting growth. The presence of the thiazole ring is thought to enhance its interaction with microbial targets .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-component reactions that optimize yield and purity. Various reaction conditions have been explored to enhance the biological activity of the final product .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX and LOX,
AntimicrobialEffective against bacteria and fungi ,
CytotoxicitySelective toxicity in cancer cells ,

The compound's biological activity is hypothesized to involve specific interactions with cellular targets. For instance, it may bind to enzymes involved in inflammatory pathways or microbial metabolism. Understanding these interactions is crucial for developing more potent derivatives .

Q & A

Q. What is the optimal synthetic route for preparing this thiazolo-pyrimidine derivative, and how can reaction conditions be optimized for yield?

The compound is synthesized via a multi-step condensation reaction. A validated method involves refluxing 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine derivatives with substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) and chloroacetic acid in a 1:1 mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. Reaction times of 8–10 hours at 100–110°C yield ~78% product after recrystallization from ethyl acetate/ethanol . Key optimizations include adjusting stoichiometry of benzaldehyde derivatives and monitoring reaction progress via TLC.

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The fused thiazolo-pyrimidine core adopts a flattened boat conformation, with deviations of 0.224 Å at the chiral C5 atom from the mean plane. Dihedral angles between the pyrimidine ring and substituents (e.g., 80.94° for the benzene ring in related analogs) confirm steric and electronic interactions . Complementary techniques like 1^1H/13^13C NMR and IR spectroscopy validate functional groups, such as the 3-oxo moiety (IR: ~1700 cm1^{-1}) and ester carbonyls (NMR: δ ~165–170 ppm) .

Q. What purification techniques are recommended for isolating this compound with high purity?

Recrystallization using ethyl acetate/ethanol (3:2) is effective for removing unreacted intermediates and byproducts. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves structurally similar impurities. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do substituent variations (e.g., aryl groups) influence the compound’s biological activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., 3,4-dimethoxyphenyl) enhance antimicrobial activity compared to electron-withdrawing substituents. For example, analogs with 3-nitrophenyl groups exhibit 2–4x higher inhibition against S. aureus (MIC: 12.5 µg/mL) due to improved membrane penetration . Tabulated data (Table 1 in ) correlates substituent electronegativity with activity, validated via regression analysis (R2^2 >0.85).

Q. What strategies resolve contradictions in spectral data interpretation, such as unexpected NOESY correlations?

Discrepancies between calculated and observed NMR shifts often arise from dynamic puckering of the thiazolo-pyrimidine ring. Molecular dynamics simulations (e.g., Gaussian09) at the B3LYP/6-31G(d) level predict low-energy conformers, while NOESY cross-peaks confirm through-space interactions between H8 methyl protons and aromatic substituents . For conflicting crystallographic data (e.g., bond length variations >0.01 Å), refinement using SHELXL with anisotropic displacement parameters improves accuracy .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations identify reactive sites. The C6 carboxylate and C3-oxo groups are electrophilic (Fukui ff^- indices >0.15), while the thiazole sulfur acts as a nucleophilic center. HOMO-LUMO gaps (~4.2 eV) suggest moderate reactivity, consistent with experimental ester hydrolysis rates under basic conditions .

Q. What mechanistic insights explain the compound’s antimicrobial activity at the molecular level?

Molecular docking (AutoDock Vina) reveals binding to E. coli DNA gyrase (PDB: 1KZN) with a ΔG of −9.2 kcal/mol. Key interactions include hydrogen bonding between the 3-oxo group and Asp73, and π-π stacking of the dimethoxyphenyl ring with Tyr122. Time-kill assays show bacteriostatic effects at 2x MIC, correlating with qRT-PCR data on gyrB downregulation .

Q. How does the compound’s conformational flexibility impact its pharmacokinetic properties?

The flattened boat conformation enhances solubility (LogP ~2.8) by exposing polar groups, while the 3,4-dimethoxyphenyl moiety improves metabolic stability. In vitro microsomal assays (human liver microsomes) show a t1/2_{1/2} >60 minutes, with primary metabolites arising from O-demethylation (CYP3A4-mediated) . MDCK permeability assays indicate moderate BBB penetration (Papp: 8.2 x 106^{-6} cm/s), suitable for CNS-targeted studies .

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